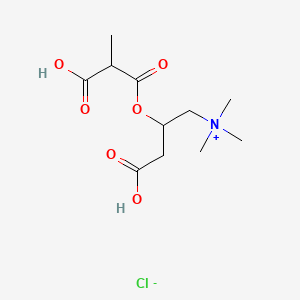

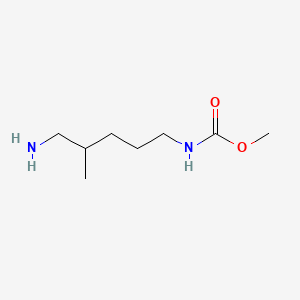

![molecular formula C9H7N3O4 B586458 methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 952182-17-1](/img/structure/B586458.png)

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

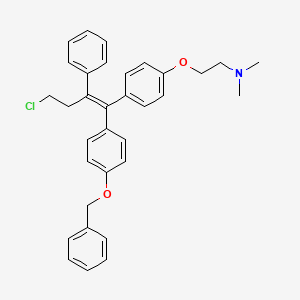

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the molecular formula C9H7N3O4 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors, which are used as a novel cancer therapy . It is also an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive for cancer therapy .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with a nitro group at the 5-position and a methyl ester at the 2-position .Chemical Reactions Analysis

“this compound” is used as a reagent in the synthesis of Cdc7 kinase inhibitors . It is also an intermediate in the synthesis of 4-anilinoquinazolines .Physical And Chemical Properties Analysis

“this compound” is a white solid with a molecular weight of 221.17 . It should be stored at 0-8°C .Scientific Research Applications

Chemical Synthesis and Building Blocks

Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate serves as a versatile building block in chemical synthesis. The compound is used in the efficient synthesis of 4-substituted 7-azaindole derivatives by simple nucleophilic displacement, as highlighted by Figueroa‐Pérez et al. (2006). These derivatives find utility in various chemical and pharmaceutical applications (Figueroa‐Pérez et al., 2006).

Heterocyclic Synthesis

This compound is crucial in the synthesis of complex heterocyclic structures. Elneairy (2010) demonstrated its use in synthesizing Pyridine-2(1H)-thione and various fused nitrogen/sulfur heterocyclic derivatives, reflecting its significant role in expanding the diversity of heterocyclic compounds (Elneairy, 2010).

Structural and Vibrational Analysis

This compound is also a subject of structural and vibrational analysis studies, aiding in the understanding of molecular conformation and dynamics. Michalski et al. (2005) synthesized 2-phenylazo-5-nitro-6-methyl-pyridine, a compound structurally similar to this compound, and conducted a detailed X-ray, vibrational, and NMR study to understand its molecular structure and dynamics (Michalski et al., 2005).

Applications in Medicinal Chemistry

The compound's derivatives have been explored for their potential in medicinal chemistry. For instance, the synthesis and antimicrobial activity of new Pyridothienopyrimidines and Pyridothienotriazines using derivatives of this compound were studied by Abdel-rahman et al. (2002), showcasing the compound's relevance in developing new antimicrobial agents (Abdel-rahman et al., 2002).

Mechanism of Action

Safety and Hazards

“Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is classified as a hazardous substance. It has hazard statements H302, H315, H319, H320, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful to aquatic life with long lasting effects, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c1-16-9(13)7-3-5-2-6(12(14)15)4-10-8(5)11-7/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCIKRATXUMSLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=CN=C2N1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654040 |

Source

|

| Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

952182-17-1 |

Source

|

| Record name | Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{(1E)-1-[4-(Benzyloxy)phenyl]-4-hydroxy-2-phenylbut-1-en-1-yl}phenol](/img/structure/B586392.png)